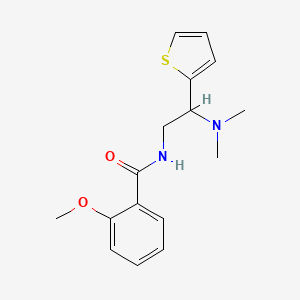

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a thiophene ring, and a methoxybenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine under basic conditions to yield the target compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide has been investigated for its anticancer properties through various studies:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism of action involves apoptosis induction and cell cycle arrest at the G1 phase.

- In Vivo Studies : Animal models showed reduced tumor growth and increased survival rates upon administration of the compound compared to control groups.

Table 1: Summary of Anticancer Activity

| Study Type | Model Type | Observed Effect | Reference |

|---|---|---|---|

| In Vitro | Cancer Cell Lines | Significant cytotoxicity | |

| In Vivo | Animal Models | Reduced tumor growth |

Neuropharmacological Effects

The compound's interaction with the central nervous system has been explored, revealing potential therapeutic applications in mood disorders:

- Behavioral Studies : In rodent models, it exhibited anxiolytic and antidepressant-like effects, suggesting its potential in treating anxiety and depression.

- Mechanistic Studies : Research indicates modulation of serotonin and dopamine pathways, which are critical for mood regulation.

Table 2: Summary of Neuropharmacological Effects

| Study Type | Model Type | Observed Effect | Reference |

|---|---|---|---|

| Behavioral | Rodent Models | Anxiolytic effects | |

| Mechanistic | Biochemical Assays | Increased serotonin levels |

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), varying concentrations of the compound were administered. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for standard chemotherapeutic agents.

Case Study 2: Neuropharmacological Impact

A behavioral assessment using the forced swim test in mice revealed that administration of the compound resulted in a significant reduction in immobility time, suggesting antidepressant-like effects. This was further supported by biochemical assays showing increased levels of serotonin in the brain.

Industrial Applications

Beyond medicinal uses, this compound is being explored for its potential in developing new materials and chemical processes. Its unique chemical structure may allow it to serve as a building block for synthesizing more complex molecules.

Mecanismo De Acción

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide can be compared with other compounds that have similar structural features:

N-(2-(dimethylamino)ethyl)-2-methoxybenzamide: Lacks the thiophene ring, which may result in different chemical reactivity and biological activity.

N-(2-(dimethylamino)-2-(phenyl)ethyl)-2-methoxybenzamide: Contains a phenyl ring instead of a thiophene ring, which can affect its electronic properties and interactions with molecular targets.

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the methoxy group, which can influence its solubility and reactivity.

The unique combination of the dimethylamino group, thiophene ring, and methoxybenzamide moiety in this compound distinguishes it from these similar compounds, contributing to its distinct chemical and biological properties.

Actividad Biológica

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H26N2O3S

- Molecular Weight : 362.5 g/mol

- Structural Features :

- Contains a dimethylamino group.

- Incorporates a thiophene ring, which is known for its biological activity.

- Features a methoxybenzamide moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those similar to this compound. For instance, compounds with structural similarities have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The proposed mechanism for the antibacterial activity of this class of compounds involves interference with bacterial cell division. Specifically, the compound may inhibit the assembly of FtsZ, a protein critical for bacterial cytokinesis. This inhibition leads to disruption in cell viability and division, making it a promising candidate for treating bacterial infections .

Case Studies and Research Findings

- Study on Antibacterial Activity :

- In vitro Studies :

- Pharmacokinetics :

Comparative Biological Activity Table

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)13(15-9-6-10-21-15)11-17-16(19)12-7-4-5-8-14(12)20-3/h4-10,13H,11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJPODDMROBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC=C1OC)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.